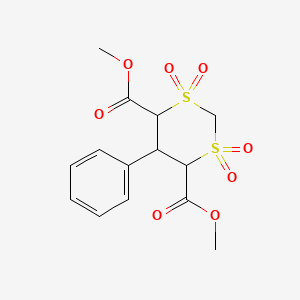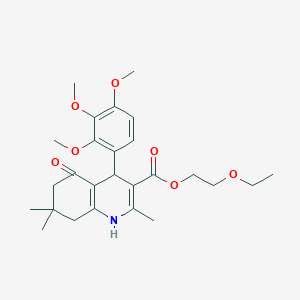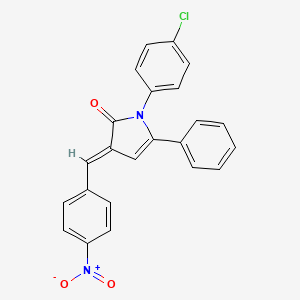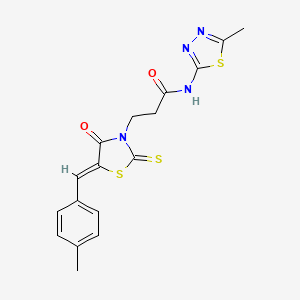![molecular formula C14H8BrN3O4S B15042157 (5E)-5-{[5-(2-Bromo-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B15042157.png)
(5E)-5-{[5-(2-Bromo-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{[5-(2-Bromo-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a bromine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(2-Bromo-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the preparation of the furan ring and the introduction of the bromine and nitro groups. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination and Nitration: The furan ring is then brominated and nitrated using bromine and nitric acid, respectively.
Condensation Reaction: The brominated and nitrated furan derivative is then condensed with an imidazolidin-4-one derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(2-Bromo-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the nitro group or to reduce the bromine atom.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield amines or other reduced derivatives.
Scientific Research Applications
(5E)-5-{[5-(2-Bromo-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(2-Bromo-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The bromine and nitro groups, along with the furan ring, may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may modulate specific signaling pathways or inhibit certain enzymes.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one
- (5E)-5-{[5-(2-Fluoro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one
Uniqueness
The uniqueness of (5E)-5-{[5-(2-Bromo-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H8BrN3O4S |
|---|---|
Molecular Weight |
394.20 g/mol |
IUPAC Name |
(5E)-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H8BrN3O4S/c15-10-5-7(18(20)21)1-3-9(10)12-4-2-8(22-12)6-11-13(19)17-14(23)16-11/h1-6H,(H2,16,17,19,23)/b11-6+ |
InChI Key |
YCOSVZCNNIRXKJ-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N3 |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C=C3C(=O)NC(=S)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[3,5-diiodo-2-(prop-2-yn-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B15042078.png)

![2-(2-nitrophenoxy)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B15042089.png)


![6-tert-butyl-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B15042095.png)
![6-methyl-N'-[(Z)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15042100.png)


![4-Acetyl-2-methoxyphenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate](/img/structure/B15042116.png)
![N-[2-(3-methylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline](/img/structure/B15042124.png)
![N-(3-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B15042138.png)
![2-[2-(2,4-dinitrophenoxy)-5-methylphenyl]-2H-benzotriazole](/img/structure/B15042150.png)
